Shp2-IN-9

Description

Properties

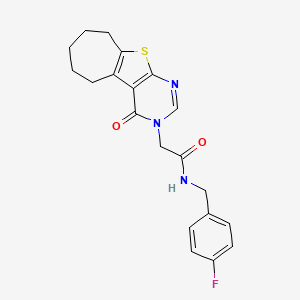

Molecular Formula |

C20H20FN3O2S |

|---|---|

Molecular Weight |

385.5 g/mol |

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-4-yl)acetamide |

InChI |

InChI=1S/C20H20FN3O2S/c21-14-8-6-13(7-9-14)10-22-17(25)11-24-12-23-19-18(20(24)26)15-4-2-1-3-5-16(15)27-19/h6-9,12H,1-5,10-11H2,(H,22,25) |

InChI Key |

XMJVKWKUTXOIKU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(CC1)SC3=C2C(=O)N(C=N3)CC(=O)NCC4=CC=C(C=C4)F |

Origin of Product |

United States |

Foundational & Exploratory

Shp2-IN-9: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the mechanism of action of Shp2-IN-9, a specific inhibitor of the Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (Shp2). This document details its molecular interactions, its effects on critical signaling pathways, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Allosteric Inhibition

This compound functions as an allosteric inhibitor of the Shp2 protein. In its basal state, Shp2 exists in an inactive, autoinhibited conformation where the N-terminal SH2 domain physically blocks the catalytic site of the protein tyrosine phosphatase (PTP) domain[1][2]. The activation of Shp2 is triggered by the binding of phosphotyrosine-containing proteins to its SH2 domains, which induces a conformational change, exposing the catalytic site and enabling its phosphatase activity[2][3].

This compound is designed to bind to a distinct allosteric pocket at the interface of the N-SH2, C-SH2, and PTP domains. This binding stabilizes the inactive, closed conformation of Shp2, preventing the conformational changes required for its activation[4][5]. By locking Shp2 in its autoinhibited state, this compound effectively inhibits its phosphatase activity, thereby blocking downstream signaling cascades.

Impact on Cellular Signaling Pathways

Shp2 is a critical positive regulator in multiple signaling pathways, most notably the Ras-MAPK pathway, which is essential for cell proliferation, differentiation, and survival[6][7]. Upon activation by receptor tyrosine kinases (RTKs), Shp2 dephosphorylates specific substrates, leading to the activation of Ras and the subsequent phosphorylation cascade of Raf, MEK, and ERK[6].

By inhibiting Shp2, this compound effectively suppresses the Ras-ERK signaling pathway[8]. This leads to a reduction in cell proliferation and has been shown to inhibit the growth of various cancer cells, including those of the cervix and glioblastoma, in vivo[8]. Shp2 is also implicated in the PI3K/Akt and JAK/STAT signaling pathways, and its inhibition can have broader effects on cell signaling, depending on the cellular context[7][9].

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Species | Assay Type | Reference |

| IC50 | 1.174 µM | - | Enzyme Inhibition Assay | [8] |

| Selectivity | 85-fold vs. Shp1 | - | Enzyme Inhibition Assay | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize Shp2 inhibitors like this compound.

Shp2 Enzymatic Inhibition Assay

This assay quantifies the ability of an inhibitor to block the phosphatase activity of Shp2.

Materials:

-

Recombinant full-length Shp2 protein

-

Shp2 activating peptide (e.g., dually phosphorylated IRS-1 peptide)[9][10]

-

Assay buffer (e.g., 50 mM Bis-Tris, pH 6.0, 50 mM NaCl, 5 mM DTT, and 0.01% Tween® 20)[9]

-

Fluorogenic substrate: 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP)[11]

-

This compound or other test compounds

-

384-well black plates

-

Fluorescence microplate reader

Procedure:

-

Prepare a working solution of Shp2 in the assay buffer.

-

To activate Shp2, pre-incubate the enzyme with the activating peptide for 20 minutes at room temperature[9].

-

Serially dilute this compound in DMSO and then in the assay buffer.

-

In a 384-well plate, add the activated Shp2 enzyme solution.

-

Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature.

-

Initiate the reaction by adding the DiFMUP substrate to all wells.

-

Immediately measure the fluorescence intensity in kinetic mode (e.g., every minute for 10-30 minutes) using a microplate reader with excitation at ~360 nm and emission at ~460 nm[9][11].

-

Calculate the initial reaction rates from the linear portion of the fluorescence curves.

-

Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of an inhibitor to its target protein within intact cells.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and reagents

-

This compound or other test compounds

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease and phosphatase inhibitors

-

Thermocycler

-

Western blot reagents (antibodies for Shp2 and a loading control)

Procedure:

-

Culture cells to a suitable confluency.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

-

Harvest the cells and resuspend them in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the cell suspensions across a temperature gradient using a thermocycler for a short duration (e.g., 3 minutes)[1].

-

Cool the samples and lyse the cells by freeze-thaw cycles or with lysis buffer.

-

Centrifuge the lysates at high speed to pellet the precipitated proteins.

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble Shp2 in each sample by Western blotting.

-

The binding of this compound is expected to increase the thermal stability of Shp2, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control.

Western Blot Analysis of p-ERK

This method is used to assess the effect of Shp2 inhibition on the downstream Ras-MAPK pathway.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and reagents

-

Growth factors (e.g., EGF) to stimulate the pathway

-

This compound or other test compounds

-

Lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE and Western blot equipment

-

Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Seed cells and grow until they reach the desired confluency.

-

Serum-starve the cells to reduce basal signaling.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 5-10 minutes) to activate the RTK-Shp2-ERK pathway.

-

Immediately lyse the cells on ice.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA in TBST) and incubate with the anti-phospho-ERK1/2 primary antibody overnight at 4°C[12].

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an anti-total-ERK1/2 antibody[13].

Colony Formation Assay

This assay evaluates the long-term effect of an inhibitor on the ability of single cells to proliferate and form colonies.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and reagents

-

This compound or other test compounds

-

6-well plates

-

Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)

Procedure:

-

Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.

-

Allow the cells to attach overnight.

-

Treat the cells with various concentrations of this compound or vehicle control. The treatment can be continuous or for a defined period.

-

Incubate the plates for 1-3 weeks, allowing colonies to form.

-

Wash the wells with PBS.

-

Fix the colonies with a solution like 10% formalin for 10 minutes[14].

-

Stain the colonies with crystal violet solution for 10-20 minutes[14].

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

Calculate the surviving fraction for each treatment condition relative to the vehicle control.

References

- 1. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphotyrosine couples peptide binding and SHP2 activation via a dynamic allosteric network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]

- 4. A small molecule inhibitor that stabilizes the autoinhibited conformation of the oncogenic tyrosine phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Allosteric SHP2 inhibitor IACS-13909 overcomes EGFR-dependent and EGFR-independent resistance mechanisms towards osimertinib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.biologists.com [journals.biologists.com]

- 8. This compound|CAS |DC Chemicals [dcchemicals.com]

- 9. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

The Discovery and Development of SHP2-IN-9: A Novel Allosteric Inhibitor of the SHP2 Phosphatase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical node in cellular signaling and a high-priority target for therapeutic intervention, particularly in oncology.[1][2] As the first identified oncogenic protein tyrosine phosphatase, SHP2 plays a pivotal role in regulating key signaling pathways, including the RAS/ERK/MAPK, PI3K/AKT, and JAK/STAT cascades, which are fundamental to cell growth, differentiation, and survival.[1][2][3] Hyperactivation of SHP2, often due to gain-of-function mutations, is implicated in various developmental disorders like Noonan syndrome and numerous malignancies, including juvenile myelomonocytic leukemia, breast cancer, lung cancer, and neuroblastoma.[3][4] The development of small-molecule inhibitors of SHP2, therefore, represents a promising therapeutic strategy. This guide details the discovery and preclinical development of Shp2-IN-9, a representative potent and selective allosteric inhibitor of SHP2.

The Rationale for Targeting SHP2

SHP2 is a non-receptor protein tyrosine phosphatase that acts as a critical downstream effector for multiple receptor tyrosine kinases (RTKs).[1][5] Its activation is a key step in signal transduction that promotes the activation of the RAS/MAPK pathway.[5][6] In many cancers, SHP2 is either mutated or overexpressed, leading to sustained activation of this pathway and uncontrolled cell proliferation.[6] Furthermore, SHP2 is involved in the PD-1/PD-L1 immune checkpoint pathway, suggesting that its inhibition could also have immunomodulatory effects.[1]

Historically, targeting phosphatases has been challenging due to the highly conserved and positively charged nature of their active sites, leading to inhibitors with poor selectivity and drug-like properties.[1][5] The breakthrough in SHP2 inhibitor development came with the discovery of an allosteric binding site.[1] Allosteric inhibitors, such as the pioneering compound SHP099, bind to a pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing SHP2 in an inactive, autoinhibited conformation.[4][7][8] This approach offers significantly improved selectivity over active-site inhibitors.[1][4] this compound was developed based on this allosteric inhibition strategy.

Discovery and Optimization of this compound

The discovery of this compound followed a structured, multi-stage process, beginning with high-throughput screening and progressing through rigorous characterization and optimization.

Initial Screening and Hit Identification

A high-throughput screening campaign was initiated to identify novel allosteric inhibitors of SHP2. This involved a fluorescence-based enzymatic assay to measure SHP2 phosphatase activity. A conformation-dependent thermal shift assay was used in parallel to cross-validate hits and exclude false positives arising from fluorescence interference.[9] This dual-assay approach led to the identification of a promising hit compound with a novel chemical scaffold.

Lead Optimization and Structure-Activity Relationship (SAR) Studies

The initial hit underwent extensive medicinal chemistry optimization to improve its potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies, guided by co-crystal structures of early analogs bound to SHP2, enabled the rational design of modifications to enhance binding affinity and cellular activity. This process culminated in the identification of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and comparator compounds.

Table 1: Biochemical and Cellular Potency of this compound

| Compound | SHP2 IC50 (nM) | pERK IC50 (nM) in KYSE-520 cells |

| This compound | 15 | 25 |

| SHP099 | 71 | 250 |

| RMC-4550 | 0.58 | Not Reported |

Data are representative values compiled from literature on potent allosteric SHP2 inhibitors.[1][7]

Table 2: Selectivity Profile of this compound

| Phosphatase | This compound IC50 (µM) | Fold Selectivity vs. SHP2 |

| SHP2 | 0.015 | - |

| SHP1 | > 10 | > 667 |

| PTP1B | > 10 | > 667 |

| Other PTPs (Panel) | > 10 | > 667 |

Selectivity is a critical attribute of allosteric SHP2 inhibitors.[10]

Table 3: In Vivo Pharmacokinetic Properties of this compound (Mouse)

| Parameter | Value |

| Half-life (t1/2) | 8 hours |

| Bioavailability (F%) | 40% |

| Cmax (at 10 mg/kg, p.o.) | 1.5 µM |

Favorable pharmacokinetic properties are essential for in vivo efficacy.[10]

Signaling Pathways and Experimental Workflows

SHP2 Signaling Pathway

The diagram below illustrates the central role of SHP2 in the RAS/MAPK signaling cascade, which is a primary target of this compound.

Caption: SHP2's role in the RAS/MAPK signaling pathway and its inhibition by this compound.

Experimental Workflow for this compound Development

The following diagram outlines the key stages in the discovery and preclinical evaluation of this compound.

Caption: The discovery and development workflow for this compound.

Experimental Protocols

SHP2 Biochemical Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphatase activity of recombinant SHP2 protein.

-

Principle: The assay utilizes a fluorogenic phosphatase substrate, 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP). Dephosphorylation of DiFMUP by SHP2 yields a highly fluorescent product, which is monitored over time.

-

Methodology:

-

Recombinant full-length wild-type SHP2 is pre-incubated with a dually phosphorylated IRS-1 peptide to relieve autoinhibition and activate the enzyme.[11]

-

The SHP2 enzyme solution is dispensed into a 384-well plate.

-

This compound or control compounds are added at various concentrations.

-

The reaction is initiated by the addition of the DiFMUP substrate.

-

Fluorescence intensity is measured kinetically at room temperature using a plate reader (Excitation/Emission ~358/450 nm).

-

Initial reaction velocities are calculated, and the percent inhibition is determined relative to a DMSO control.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm target engagement of this compound within intact cells.[12]

-

Principle: The binding of a ligand (this compound) to its target protein (SHP2) typically increases the thermal stability of the protein. This stabilization can be measured by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining.

-

Methodology:

-

Cultured cells (e.g., HEK293T) are treated with this compound or a vehicle control for a specified time.[13]

-

Cells are harvested and lysed.

-

The cell lysate is divided into aliquots, which are then heated to a range of temperatures (e.g., 40-60°C) for a short period, followed by cooling.[14]

-

Precipitated proteins are removed by centrifugation.

-

The amount of soluble SHP2 remaining in the supernatant is quantified by Western blotting or an enzyme fragment complementation assay.[12]

-

A "melting curve" is generated by plotting the amount of soluble SHP2 as a function of temperature. A shift in this curve in the presence of the compound indicates target engagement.[14]

-

pERK Inhibition Assay (Western Blot)

This assay assesses the functional consequence of SHP2 inhibition in a cellular context by measuring the phosphorylation status of ERK, a key downstream effector in the MAPK pathway.

-

Principle: Inhibition of SHP2 by this compound is expected to decrease signaling through the RAS/MAPK pathway, leading to a reduction in the phosphorylation of ERK1/2.

-

Methodology:

-

Cancer cell lines with known dependence on SHP2 signaling (e.g., KYSE-520) are seeded in multi-well plates.

-

Cells are treated with a serial dilution of this compound for a defined period (e.g., 2-4 hours).

-

Following treatment, cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 (pERK) and total ERK1/2 (as a loading control).

-

After incubation with appropriate secondary antibodies, the protein bands are visualized using chemiluminescence.

-

Band intensities are quantified, and the ratio of pERK to total ERK is calculated to determine the dose-dependent inhibition of ERK phosphorylation.

-

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in a preclinical animal model.

-

Principle: A human cancer cell line is implanted into immunocompromised mice to generate tumors. The mice are then treated with this compound, and the effect on tumor growth is monitored.

-

Methodology:

-

Immunocompromised mice (e.g., nude mice) are subcutaneously inoculated with a suspension of cancer cells (e.g., KYSE-520).

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are randomized into vehicle control and treatment groups.

-

This compound is administered orally (p.o.) at a predetermined dose and schedule.

-

Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for pERK) to confirm target modulation in the tumor tissue.[3]

-

Efficacy is determined by comparing the tumor growth in the treated group to the vehicle control group.

-

Conclusion and Future Directions

This compound represents a potent, selective, and orally bioavailable allosteric inhibitor of SHP2 with demonstrated preclinical activity. By effectively suppressing the RAS/MAPK signaling pathway, it inhibits the proliferation of cancer cells in vitro and restricts tumor growth in vivo. The data presented in this guide underscore the therapeutic potential of targeting SHP2. Future development will focus on clinical trials to evaluate the safety and efficacy of this compound as a monotherapy and in combination with other targeted agents, such as MEK inhibitors or immune checkpoint blockers, to overcome potential resistance mechanisms and enhance anti-tumor activity.[7]

References

- 1. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Discovery of Potent SHP2 Inhibitors with Anti-Proliferative Activity in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]

- 7. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. drugtargetreview.com [drugtargetreview.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Protein Tyrosine Phosphatase Biochemical Inhibition Assays [bio-protocol.org]

- 12. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Allosteric SHP2 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in multiple cell signaling pathways. It is a key regulator of the RAS/mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)/AKT, and Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathways.[1][2][3] SHP2's function is integral to processes such as cell proliferation, differentiation, and survival.[1] Dysregulation of SHP2 activity, often through gain-of-function mutations, is implicated in the pathogenesis of various developmental disorders and cancers, making it a compelling therapeutic target.[1][3]

Structurally, SHP2 comprises two N-terminal SH2 domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail.[4] In its basal state, SHP2 exists in an autoinhibited conformation where the N-SH2 domain sterically blocks the active site of the PTP domain.[4] Activation occurs upon the binding of phosphotyrosine-containing proteins to the SH2 domains, which induces a conformational change that relieves this autoinhibition and allows substrate access to the catalytic site.[4]

The discovery of an allosteric binding site at the interface of the N-SH2, C-SH2, and PTP domains has paved the way for the development of a new class of inhibitors that stabilize the inactive conformation of SHP2.[4] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a series of imidazo[1,2-a]pyrazine-based allosteric SHP2 inhibitors, detailed experimental protocols for their evaluation, and visualizations of the relevant biological and experimental frameworks.

Data Presentation: Structure-Activity Relationship of Imidazopyrazine Analogs

The following table summarizes the SAR data for a series of imidazo[1,2-a]pyrazine-based allosteric SHP2 inhibitors. The data highlights how modifications to the core structure influence both biochemical potency against the SHP2 enzyme and cellular activity in inhibiting the downstream phosphorylation of ERK (pERK) in the KYSE-520 esophageal squamous carcinoma cell line.

| Compound ID | R1 | R2 | SHP2 IC50 (nM) | pERK IC50 (nM) in KYSE-520 |

| 1a | 2,3-dichlorophenyl | 4-amino-4-methylpiperidin-1-yl | 142 | 530 |

| 1d | 2,3-dichlorophenyl | 4-amino-4-methylpiperidin-1-yl | 74 | 250 |

| 2d | 2-chloro-3-pyridyl | 4-amino-4-methylpiperidin-1-yl | 47 | 150 |

| 8 | 2,3-dichlorophenyl | (3R,4R)-4-amino-3-methylpiperidin-1-yl | 3 | 28 |

| 10 | 2,3-dichlorophenyl | (3S,4S)-4-amino-3-fluoropiperidin-1-yl | 10 | 90 |

| 1e | 2,3-dichlorophenyl | 4-amino-4-methylpiperidin-1-yl | >1000 | >10000 |

| 1f | 2,3-dichlorophenyl | 4-amino-4-methylpiperidin-1-yl | >1000 | >10000 |

| 1g | 2,3-dichlorophenyl | 4-amino-4-methylpiperidin-1-yl | >1000 | >10000 |

Data extracted from "Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors"[5]. The core scaffold for compounds 1a, 1d, 1e, 1f, and 1g is aminopyrazine, while for 2d, 8, and 10 it is imidazopyrazine.

Experimental Protocols

Synthesis of Imidazo[1,2-a]pyrazine Core (Representative Protocol)

This protocol describes a general method for the synthesis of the imidazo[1,2-a]pyrazine core, a key scaffold for the inhibitors discussed. The synthesis involves a multi-step process including the formation of the pyrazine ring, followed by cyclization to form the fused imidazopyrazine system, and subsequent functionalization via cross-coupling reactions.

Step 1: Synthesis of 3-bromo-6-chloropyrazin-2-amine

A common starting material for many pyrazine-based inhibitors is 3-bromo-6-chloropyrazin-2-amine. Its synthesis can be achieved from 3-aminopyrazine-2-carboxylate through a sequence of chlorination, diazotization-bromination, ester hydrolysis, and carboxyl rearrangement.[6]

Step 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. In this context, it can be used to couple an amine to the halogenated pyrazine core.[7][8]

-

Reagents: 3-bromo-6-chloropyrazin-2-amine, desired amine (e.g., 4-amino-4-methylpiperidine), palladium catalyst (e.g., Pd(dba)2), phosphine ligand (e.g., tBuDavePhos), and a base (e.g., potassium tert-butoxide).

-

Solvent: Anhydrous, deoxygenated solvent such as xylene or toluene.

-

Procedure:

-

To a microwave vial, add the 3-bromo-6-chloropyrazin-2-amine, palladium catalyst, and ligand.

-

Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

-

Add the solvent, the amine, and the base.

-

Seal the vial and heat in a microwave reactor at a specified temperature (e.g., 160 °C) for a designated time (e.g., 10-30 minutes).

-

After cooling, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

-

Step 3: Suzuki Coupling

The Suzuki coupling is another palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds. This is used to introduce the aryl or heteroaryl group (R1 in the table).[9][10]

-

Reagents: The product from the previous step, an appropriate arylboronic acid or boronate ester (e.g., (2,3-dichlorophenyl)boronic acid), palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., potassium phosphate).

-

Solvent: A solvent system such as 1,4-dioxane and water.

-

Procedure:

-

Combine the pyrazine derivative, arylboronic acid, palladium catalyst, and base in a reaction vessel.

-

Add the solvent system and degas the mixture.

-

Heat the reaction mixture under an inert atmosphere at a specified temperature (e.g., 80-100 °C) for several hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with aqueous solutions.

-

The organic layer is dried, concentrated, and the product is purified by chromatography.

-

Biochemical Assay: SHP2 Inhibition using DiFMUP

This fluorescence-based assay measures the enzymatic activity of SHP2 by quantifying the dephosphorylation of the substrate 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).

-

Materials:

-

Recombinant full-length human SHP2 protein.

-

Activating phosphopeptide (e.g., dually phosphorylated peptide from IRS-1).

-

DiFMUP substrate.

-

Assay buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, and 5 mM DTT.

-

Test compounds dissolved in DMSO.

-

384-well black plates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare a solution of SHP2 and the activating peptide in the assay buffer.

-

Dispense the test compounds at various concentrations into the wells of the 384-well plate.

-

Add the SHP2/peptide solution to the wells and incubate for a pre-determined time (e.g., 30-60 minutes) at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding the DiFMUP substrate to all wells. The final concentration of SHP2 should be in the low nanomolar range (e.g., 0.5 nM) and DiFMUP in the micromolar range (e.g., 10-200 µM).[10][11]

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a potent PTP inhibitor such as bpV(Phen).

-

Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the product, DiFMU (e.g., 350 nm excitation and 450 nm emission).[12]

-

Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value by fitting the data to a four-parameter dose-response curve.

-

Cellular Assay: pERK Inhibition in KYSE-520 Cells

This assay quantifies the ability of a compound to inhibit SHP2-mediated signaling within a cellular context by measuring the phosphorylation level of a downstream effector, ERK.

-

Materials:

-

KYSE-520 cells.

-

Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS).

-

Test compounds dissolved in DMSO.

-

Lysis buffer.

-

AlphaScreen SureFire Phospho-ERK1/2 Assay Kit or similar detection reagents.

-

96-well cell culture plates.

-

-

Procedure:

-

Seed KYSE-520 cells into 96-well plates at a density of approximately 30,000 cells per well and allow them to adhere overnight.[10]

-

Treat the cells with a serial dilution of the test compounds for a specified duration (e.g., 2 hours) at 37 °C.[10]

-

After the incubation period, aspirate the medium and lyse the cells by adding lysis buffer.

-

Process the cell lysates according to the manufacturer's protocol for the p-ERK detection kit. This typically involves transferring the lysate to an assay plate and adding acceptor and donor beads.

-

Incubate the assay plate in the dark at room temperature for a specified time (e.g., 2 hours).

-

Read the plate on an appropriate plate reader capable of detecting the AlphaScreen signal.

-

Calculate the percent inhibition of pERK levels for each compound concentration and determine the IC50 value.

-

Visualizations

Caption: SHP2 Signaling Pathways.

Caption: SAR Experimental Workflow.

Caption: SAR Logical Relationships.

References

- 1. A comprehensive review of SHP2 and its role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Complex Roles of PTPN11/SHP2 in Carcinogenesis and Prospect of Targeting SHP2 in Cancer Therapy | Annual Reviews [annualreviews.org]

- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine - Google Patents [patents.google.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]

- 10. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations [mdpi.com]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

An In-depth Technical Guide to the Binding Affinity and Kinetics of Allosteric SHP2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of allosteric inhibitors of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), with a focus on Shp2-IN-9 and the well-characterized compound SHP099 as a case study. This document details the binding affinity and kinetics of these inhibitors, outlines the experimental protocols for their characterization, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The binding affinity and inhibitory potency of allosteric SHP2 inhibitors are critical parameters in drug discovery. The following tables summarize the available quantitative data for this compound and the representative allosteric inhibitor, SHP099.

Table 1: Binding Affinity and Potency of this compound

| Parameter | Value | Notes |

| IC50 | 1.174 µM | 85-fold more selective for SHP2 than SHP1.[1] |

Table 2: Binding Affinity and Potency of SHP099

| Parameter | Value | Method |

| IC50 | 71 nM[2] | Biochemical phosphatase assay |

| Cellular IC50 (pERK) | 71 nM (in KYSE520 cells)[3] | Western blot for phosphorylated ERK |

| Kd | 30 nM | Isothermal Titration Calorimetry (ITC)[4] |

SHP2 Signaling Pathway and Inhibitor Mechanism of Action

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways, including the RAS-MAPK pathway, which is frequently hyperactivated in cancer.[5][6][7] In its inactive state, the N-SH2 domain of SHP2 folds back and blocks the active site of the phosphatase domain, leading to auto-inhibition.[8][9] Upon activation by upstream signals, such as growth factor receptor tyrosine kinases (RTKs), SHP2 undergoes a conformational change that relieves this auto-inhibition, allowing it to dephosphorylate its substrates and positively regulate downstream signaling.

Allosteric inhibitors like this compound and SHP099 bind to a pocket formed at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing the auto-inhibited conformation of SHP2.[2] This prevents the activation of SHP2 and subsequently blocks downstream signaling cascades.

Experimental Protocols

The characterization of SHP2 inhibitors involves a series of biochemical and cellular assays to determine their binding affinity, kinetics, and functional effects.

Biochemical Phosphatase Activity Assay

This assay measures the enzymatic activity of SHP2 in the presence of an inhibitor to determine its IC50 value.

Materials:

-

Recombinant full-length SHP2 protein

-

Phosphatase substrate (e.g., DiFMUP)

-

Assay buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% BSA)

-

Test inhibitor (e.g., this compound)

-

384-well microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of the test inhibitor in DMSO.

-

In a 384-well plate, add the assay buffer.

-

Add the test inhibitor to the wells.

-

Add the recombinant SHP2 protein to all wells except the negative control.

-

Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding the phosphatase substrate.

-

Measure the fluorescence signal at regular intervals using a plate reader.

-

Calculate the rate of substrate hydrolysis for each inhibitor concentration.

-

Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between an inhibitor and its target protein.[10][11][12][13][14]

Materials:

-

Purified, concentrated SHP2 protein

-

Test inhibitor

-

Dialysis buffer identical for both protein and inhibitor

-

Isothermal titration calorimeter

Procedure:

-

Dialyze the SHP2 protein and the test inhibitor against the same buffer to minimize buffer mismatch effects.

-

Degas both the protein and inhibitor solutions.

-

Load the SHP2 protein into the sample cell of the calorimeter.

-

Load the test inhibitor into the injection syringe.

-

Perform a series of small, sequential injections of the inhibitor into the protein solution while monitoring the heat change.

-

Integrate the heat change peaks to generate a binding isotherm.

-

Fit the binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of binding interactions, providing association (kon) and dissociation (koff) rate constants, in addition to the equilibrium dissociation constant (Kd).[15][16][17]

Materials:

-

SPR instrument

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., EDC/NHS)

-

Purified SHP2 protein (ligand)

-

Test inhibitor (analyte)

-

Running buffer

Procedure:

-

Immobilize the SHP2 protein onto the surface of the sensor chip.

-

Prepare a series of dilutions of the test inhibitor in the running buffer.

-

Flow the running buffer over the sensor surface to establish a stable baseline.

-

Inject the different concentrations of the test inhibitor over the immobilized SHP2, monitoring the change in the SPR signal in real-time (association phase).

-

After the injection, flow the running buffer over the surface to monitor the dissociation of the inhibitor from the protein (dissociation phase).

-

Regenerate the sensor surface if necessary.

-

Fit the sensorgram data from the association and dissociation phases to a kinetic binding model to determine kon and koff. The Kd can be calculated as koff/kon.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to confirm target engagement of an inhibitor in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.[1][18][19][20][21]

Materials:

-

Cell line expressing SHP2

-

Cell culture medium and reagents

-

Test inhibitor

-

Lysis buffer

-

SDS-PAGE and Western blotting reagents

-

Anti-SHP2 antibody

-

Thermocycler

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with the test inhibitor or vehicle control for a specified time.

-

Harvest the cells and resuspend them in a suitable buffer.

-

Heat the cell suspensions at a range of temperatures in a thermocycler.

-

Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.

-

Analyze the amount of soluble SHP2 in each sample by SDS-PAGE and Western blotting using an anti-SHP2 antibody.

-

Plot the amount of soluble SHP2 as a function of temperature for both inhibitor-treated and control samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and characterization of a novel SHP2 inhibitor.

References

- 1. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of a Novel Series of Potent SHP2 Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 11. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isothermal titration calorimetry (ITC): a standard operating procedure (SOP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Efficient Isothermal Titration Calorimetry Technique Identifies Direct Interaction of Small Molecule Inhibitors with the Target Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. nicoyalife.com [nicoyalife.com]

- 17. rrc.uic.edu [rrc.uic.edu]

- 18. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors [jove.com]

- 19. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Shp2-IN-9: A Technical Guide to its Downstream Signaling Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shp2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical transducer of signaling cascades downstream of various receptor tyrosine kinases (RTKs). It plays a pivotal role in regulating cell growth, differentiation, and survival, primarily through the activation of the Ras-mitogen-activated protein kinase (MAPK) pathway. Gain-of-function mutations in Shp2 are associated with developmental disorders like Noonan syndrome and various malignancies, making it a compelling target for therapeutic intervention. Shp2-IN-9 is a potent and specific inhibitor of Shp2, demonstrating significant potential in preclinical studies for the treatment of cancers such as cervix cancer and glioblastoma. This technical guide provides an in-depth overview of the downstream signaling effects of this compound, supported by quantitative data and detailed experimental protocols.

Quantitative Data Summary

The inhibitory activity and selectivity of this compound have been characterized, providing key metrics for its potency and specificity.

| Parameter | Value | Notes |

| IC50 (Shp2) | 1.174 µM | Half-maximal inhibitory concentration against Shp2 phosphatase activity.[1] |

| Selectivity | 85-fold more selective for Shp2 than Shp1 | Demonstrates significant specificity for the target enzyme over a closely related phosphatase.[1][2] |

Core Signaling Pathways Modulated by this compound

Shp2 primarily functions as a positive regulator of the Ras-ERK (MAPK) signaling pathway. Upon activation by RTKs, Shp2 is recruited to phosphorylated tyrosine residues on adaptor proteins like Grb2-associated binder 1 (Gab1). This leads to the dephosphorylation of specific substrates, ultimately resulting in the activation of Ras and the subsequent phosphorylation cascade of Raf, MEK, and ERK. This compound, as an inhibitor of Shp2, effectively attenuates this signaling cascade.

Ras-ERK Pathway Inhibition

The primary downstream effect of this compound is the inhibition of the Ras-ERK signaling pathway. By blocking Shp2's phosphatase activity, this compound prevents the dephosphorylation events necessary for the full activation of Ras. This leads to a reduction in the phosphorylation of downstream kinases MEK and ERK. The inhibition of ERK phosphorylation is a key biomarker for assessing the cellular activity of Shp2 inhibitors.

Impact on STAT3 Signaling

The role of Shp2 in regulating the JAK/STAT3 pathway is more complex and can be context-dependent. In some cellular settings, Shp2 can act as a negative regulator of STAT3 signaling by dephosphorylating JAK kinases or STAT3 itself. However, in other contexts, it can promote STAT3 activation. Therefore, the effect of this compound on STAT3 phosphorylation should be empirically determined in the specific cellular model being investigated.

Experimental Protocols

Western Blotting for Phospho-ERK Analysis

This protocol is for assessing the inhibition of ERK phosphorylation in response to this compound treatment.

Materials:

-

Cell line of interest

-

This compound (dissolved in DMSO)

-

Growth medium

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH or β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle (DMSO) for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

-

Data Analysis: Quantify band intensities and normalize the phospho-ERK signal to total ERK and the loading control.

Cell Viability Assay

This protocol is for determining the effect of this compound on cancer cell proliferation.

Materials:

-

Cancer cell line of interest

-

This compound (dissolved in DMSO)

-

Growth medium

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound or vehicle (DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours).

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate as required.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Immunoprecipitation (IP) for Shp2 Interaction Analysis

This protocol can be used to investigate the effect of this compound on the interaction of Shp2 with its binding partners.

Materials:

-

Cell line of interest

-

This compound (dissolved in DMSO)

-

Growth medium and PBS

-

IP Lysis Buffer (non-denaturing)

-

Anti-Shp2 antibody for IP

-

Protein A/G agarose beads

-

Antibodies for Western blotting (e.g., anti-Gab1, anti-phosphotyrosine)

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound or vehicle, then lyse with non-denaturing IP lysis buffer.

-

Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-Shp2 antibody overnight at 4°C.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with IP lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using Laemmli buffer.

-

Western Blot Analysis: Analyze the immunoprecipitated proteins by Western blotting using antibodies against potential interaction partners.

Conclusion

This compound is a potent and selective inhibitor of Shp2 that effectively targets the Ras-ERK signaling pathway, a key driver of proliferation and survival in many cancers. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to investigate the downstream signaling effects of this compound in various cellular contexts. Further characterization of its impact on other signaling pathways, such as the STAT3 pathway, will provide a more comprehensive understanding of its mechanism of action and therapeutic potential. As with any small molecule inhibitor, it is crucial to empirically validate its effects in the specific biological system under investigation.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Role of SHP2 Inhibition in the RAS-MAPK Pathway

Abstract

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical transducer of signaling cascades downstream of receptor tyrosine kinases (RTKs). It plays a pivotal role in activating the RAS-Mitogen-Activated Protein Kinase (MAPK) pathway, a central signaling nexus that governs cell proliferation, differentiation, and survival.[1] Gain-of-function mutations in SHP2 or its hyperactivation are implicated in various human cancers and developmental disorders like Noonan syndrome, making it a compelling target for therapeutic intervention.[1][2] This guide focuses on the role and mechanism of small-molecule allosteric inhibitors of SHP2, exemplified by compounds that stabilize its auto-inhibited conformation, in modulating the RAS-MAPK pathway. We will refer to a specific inhibitor, (E)-1-(1-(5-(3-(2,4-dichlorophenyl)acryloyl)-2-ethoxy-4-hydroxybenzyl)-1,2,5,6-tetrahydropyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one, which has been identified as a potent SHP2 inhibitor, to illustrate these principles.[3]

The Role of SHP2 in RAS-MAPK Signaling

SHP2 is a non-receptor protein tyrosine phosphatase essential for the full activation of the RAS-MAPK pathway downstream of RTK stimulation.[4][5] In its basal, inactive state, the N-terminal SH2 domain of SHP2 folds back to block the active site of the catalytic protein tyrosine phosphatase (PTP) domain, creating an auto-inhibited conformation.[2]

Upon ligand binding to an RTK (e.g., EGFR, FGFR), the receptor dimerizes and autophosphorylates, creating docking sites for adaptor proteins like Grb2 and GAB1. SHP2 is recruited to these phosphotyrosine sites via its SH2 domains. This binding event induces a conformational change in SHP2, relieving the auto-inhibition and exposing its catalytic site.[6] The now-active SHP2 dephosphorylates specific substrates, a key step in activating RAS. SHP2 facilitates the exchange of GDP for GTP on RAS, leading to its activation and subsequent engagement of the downstream kinase cascade: RAF, MEK, and ERK.[7] Activated ERK translocates to the nucleus to regulate gene expression related to cell growth and proliferation.

Mechanism of Action of Allosteric SHP2 Inhibitors

Unlike active-site inhibitors that often suffer from poor selectivity, allosteric inhibitors target a unique pocket that is only accessible in the inactive conformation of SHP2. These inhibitors act as a "molecular glue," stabilizing the auto-inhibited state where the N-SH2 domain blocks the PTP catalytic site. By locking SHP2 in this closed, inactive conformation, the inhibitor prevents the conformational change required for its activation, thereby blocking downstream signaling to RAS and the MAPK cascade.

Quantitative Data

The potency of SHP2 inhibitors is typically characterized by their half-maximal inhibitory concentration (IC₅₀) in both biochemical (enzymatic) and cellular assays. The table below summarizes the reported inhibitory activity of the representative compound against SHP2 and the closely related phosphatase SHP1 to demonstrate selectivity.

| Compound Name / Identifier | Assay Type | Target | IC₅₀ (µM) | Selectivity (vs. SHP1) | Reference |

| (E)-1-(1-(5-(3-(2,4-dichlorophenyl)acryloyl)-2-ethoxy-4-hydroxybenzyl)... | Biochemical | SHP2 (WT) | 9.8 | ~7.4-fold | [3] |

| Biochemical | SHP1 | 72.7 | - | [3] | |

| Biochemical | SHP2 (PTP domain only) | 20.87 | - | [3] | |

| Biochemical | SHP2 (E76K mutant) | 7.67 | - | [4] | |

| NSC-87877 | Biochemical | SHP2 | 0.318 | None | [4] |

| SHP099 | Biochemical | SHP2 (WT) | 0.071 | >500-fold | [8] |

Key Experimental Protocols

Biochemical SHP2 Phosphatase Activity Assay

This assay measures the direct enzymatic activity of recombinant SHP2 and its inhibition by a test compound.

-

Principle: A fluorogenic or colorimetric phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) or p-nitrophenyl phosphate (pNPP), is used. Dephosphorylation by SHP2 yields a fluorescent or colored product that can be quantified. Since wild-type SHP2 is auto-inhibited, a dually phosphorylated peptide (e.g., from IRS-1) is added to induce the active conformation.

-

Methodology:

-

Reagents: Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 2 mM EDTA, 3 mM DTT, pH 7.4), recombinant full-length SHP2 protein, phosphopeptide activator, DiFMUP substrate, test inhibitor (e.g., Shp2-IN-9) dissolved in DMSO.[9]

-

Procedure: a. In a 96-well or 384-well plate, add assay buffer. b. Add serial dilutions of the test inhibitor. c. Add SHP2 protein and the phosphopeptide activator to the wells and incubate for 15-30 minutes at room temperature to allow for inhibitor binding. d. Initiate the reaction by adding the DiFMUP substrate. e. Monitor the increase in fluorescence (Excitation/Emission ~358/450 nm) over time using a plate reader.[9]

-

Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase). Plot the percentage of inhibition against the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify that a compound engages its target protein within intact cells.

-

Principle: The binding of a ligand (inhibitor) to its target protein typically increases the protein's thermal stability. When cells are heated, unstabilized proteins denature and aggregate, while ligand-bound proteins remain soluble at higher temperatures.[10][11]

-

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., HEK293T) and treat them with the test inhibitor or vehicle (DMSO) for a specified time (e.g., 1 hour).[12]

-

Heat Shock: Aliquot the cell suspensions into PCR tubes or a 96-well plate and heat them across a temperature gradient (e.g., 40°C to 68°C) for a short duration (e.g., 3 minutes) using a thermocycler. Cool immediately on ice.[13]

-

Cell Lysis: Lyse the cells using freeze-thaw cycles or lysis buffer.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Detection: Collect the supernatant (containing the soluble, stabilized protein) and quantify the amount of target protein (SHP2) using a detection method like Western Blot or an enzyme complementation assay (e.g., InCell Pulse).[10][12]

-

Data Analysis: Plot the amount of soluble SHP2 against the temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement. An isothermal dose-response can also be performed at a fixed temperature to calculate an EC₅₀.[10]

-

Western Blotting for Pathway Inhibition (pERK)

This assay assesses the functional consequence of SHP2 inhibition by measuring the phosphorylation status of downstream pathway components like ERK.

-

Principle: Inhibition of SHP2 should block signal transduction to the MAPK cascade, resulting in a decrease in the phosphorylated, active form of ERK (pERK) without affecting total ERK levels.

-

Methodology:

-

Cell Treatment: Plate cells (e.g., MDA-MB-468 or other RTK-driven cancer cell lines) and serum-starve them to reduce basal pathway activity.[14]

-

Pre-treat cells with various concentrations of the SHP2 inhibitor for 1-2 hours.

-

Stimulate the RAS-MAPK pathway by adding a growth factor (e.g., EGF, HGF) for a short period (5-15 minutes).

-

Lysis and Protein Quantification: Immediately lyse the cells on ice and determine the total protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies specific for pERK (e.g., pT202/pY204) and total ERK. A loading control (e.g., GAPDH, Actin) should also be probed.[15][16]

-

Incubate with appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Data Analysis: Quantify band intensities using densitometry. A reduction in the pERK/total ERK ratio indicates effective pathway inhibition.[14]

-

In Vivo Xenograft Tumor Model

This protocol evaluates the anti-tumor efficacy of the SHP2 inhibitor in a living organism.

-

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.

-

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells in Matrigel/PBS) into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).[17][18]

-

Tumor Growth and Randomization: Monitor mice until tumors reach a palpable size (e.g., 60-100 mm³). Then, randomize the mice into treatment and control groups.[17]

-

Drug Administration: Administer the SHP2 inhibitor or vehicle control to the mice via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule.

-

Monitoring: Measure tumor volume (e.g., using calipers) and mouse body weight two to three times per week.

-

Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the mice. Tumors can be excised for further analysis (e.g., Western blotting for pERK, immunohistochemistry for proliferation markers like Ki-67).[19]

-

Data Analysis: Plot the mean tumor volume over time for each group to assess the anti-tumor effect. Statistical analysis is performed to determine significance.

-

Conclusion

Allosteric inhibition of SHP2 represents a validated therapeutic strategy for cancers driven by aberrant RTK and RAS-MAPK signaling.[8] Inhibitors like the one detailed here function by stabilizing the auto-inhibited conformation of SHP2, effectively preventing its activation and halting the downstream signaling cascade.[3] The comprehensive suite of biochemical and cellular assays described provides a robust framework for the discovery, characterization, and preclinical validation of novel SHP2 inhibitors, paving the way for their development as targeted cancer therapies.

References

- 1. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Targeting Shp2 as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A small molecule inhibitor that stabilizes the autoinhibited conformation of the oncogenic tyrosine phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SHP2 targets ITK downstream of PD-1 to inhibit T cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-based discovery of a specific SHP2 inhibitor with enhanced blood-brain barrier penetration from PubChem database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors [jove.com]

- 14. Time-resolved phosphoproteomics reveals scaffolding and catalysis-responsive patterns of SHP2-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. SHP2 inhibition displays efficacy as a monotherapy and in combination with JAK2 inhibition in preclinical models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 18. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 19. aacrjournals.org [aacrjournals.org]

In Vitro Enzymatic Assays of SHP2 Inhibitors: A Technical Guide

This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the core in vitro enzymatic assays used to characterize SHP2 inhibitors. The document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of key signaling pathways and experimental workflows.

Data Presentation: In Vitro Inhibitory Activity of Compound 1/29

The inhibitory potency and selectivity of SHP2 inhibitors are critical parameters evaluated in early-stage drug discovery. The following tables summarize the in vitro enzymatic assay data for Compound 1/29.

| Target Enzyme | Construct | IC50 (µM) | Assay Substrate |

| SHP2 | Wild-Type (WT) | 9.8[1] | Phospho-peptide |

| SHP2 | PTP Domain | 20.87[1] | Phospho-peptide |

| SHP2 | E76K Mutant | 7.67[2] | Phospho-peptide |

| SHP1 | Wild-Type (WT) | 72.7[1] | Phospho-peptide |

Table 1: Inhibitory activity of Compound 1/29 against SHP2 and its variants.

| Comparison | Selectivity Fold (IC50 SHP1 / IC50 SHP2 WT) |

| SHP1 vs SHP2 WT | ~7.4 |

Table 2: Selectivity profile of Compound 1/29.

Experimental Protocols

Detailed methodologies for the in vitro enzymatic assays are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for determining the inhibitory activity of compounds against SHP2 and the related phosphatase PTP1B.

SHP2 In Vitro Enzymatic Inhibition Assay

This assay measures the ability of a test compound to inhibit the dephosphorylation of a synthetic phospho-peptide substrate by the SHP2 enzyme.

Materials:

-

Recombinant full-length human SHP2 protein

-

SHP2 phospho-peptide substrate (e.g., a dually phosphorylated insulin receptor substrate 1 (IRS-1) peptide)

-

Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 0.05% Brij-35, 5 mM DTT

-

Test compound (e.g., Compound 1/29) dissolved in DMSO

-

Malachite Green Phosphate Detection Kit

-

384-well microplates

Procedure:

-

Prepare a serial dilution of the test compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

-

Add the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the SHP2 enzyme solution to each well and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding the phospho-peptide substrate to each well.

-

Incubate the reaction mixture at 37°C for a defined time (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.

-

Stop the reaction by adding the Malachite Green reagent.

-

Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

PTP1B In Vitro Enzymatic Inhibition Assay (for Selectivity)

To assess the selectivity of a SHP2 inhibitor, a similar enzymatic assay is performed using the closely related phosphatase, PTP1B.

Materials:

-

Recombinant human PTP1B protein

-

PTP1B substrate (e.g., p-nitrophenyl phosphate (pNPP) or a specific phospho-peptide)

-

PTP1B Assay Buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, and 1 mM dithiothreitol (DTT).[3]

-

Test compound dissolved in DMSO

-

For pNPP substrate: NaOH to stop the reaction

-

For phospho-peptide substrate: Malachite Green Phosphate Detection Kit

-

96- or 384-well microplates

Procedure (using pNPP substrate):

-

Prepare serial dilutions of the test compound in DMSO and then in PTP1B Assay Buffer.

-

Add the diluted compound or DMSO to the wells of a microplate.

-

Add the PTP1B enzyme to each well and pre-incubate for 15 minutes at room temperature.[3]

-

Add the pNPP substrate to initiate the reaction.[3]

-

Incubate at 37°C for 30 minutes.[3]

-

Stop the reaction by adding a solution of NaOH.

-

Measure the absorbance at 405 nm. The amount of produced p-nitrophenol is proportional to the enzyme activity.[3]

-

Calculate the percent inhibition and determine the IC50 value as described for the SHP2 assay.

Mandatory Visualizations

Diagrams illustrating the relevant signaling pathway and a typical experimental workflow are provided below.

Caption: SHP2-mediated activation of the RAS/ERK signaling pathway.

Caption: General workflow for an in vitro enzymatic inhibition assay.

References

- 1. A small molecule inhibitor that stabilizes the autoinhibited conformation of the oncogenic tyrosine phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Decoding the selective mechanism behind a monobody inhibitor to the phosphatase domain of SHP2: insights from molecular dynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Shp2-IN-9 Cellular Thermal Shift Assay

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Cellular Thermal Shift Assay (CETSA) as applied to the study of Shp2-IN-9, an inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (Shp2). It covers the underlying principles of Shp2 signaling, the mechanism of action of allosteric inhibitors, detailed experimental protocols, and data presentation.

Introduction to Shp2 and its Role in Cellular Signaling

Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in regulating various cellular processes, including cell growth, differentiation, and survival.[1] It is a key component of multiple signaling pathways, most notably the RAS-mitogen-activated protein kinase (MAPK) pathway.[1] In its inactive state, the N-terminal SH2 domain of Shp2 blocks the catalytic site of the protein tyrosine phosphatase (PTP) domain, leading to autoinhibition. Activation of Shp2 occurs upon binding of its SH2 domains to specific phosphotyrosine residues on receptor tyrosine kinases (RTKs) or adaptor proteins, which relieves this autoinhibition and allows Shp2 to dephosphorylate its substrates.

Gain-of-function mutations in the gene encoding Shp2, PTPN11, are associated with developmental disorders such as Noonan syndrome and are implicated in various types of cancer. This has made Shp2 an attractive target for therapeutic intervention.

Shp2 Signaling Pathway

Shp2 is a critical positive regulator of the RAS/MAPK signaling cascade. Upon activation by growth factors, receptor tyrosine kinases (RTKs) become phosphorylated, creating docking sites for adaptor proteins like Grb2 and Gab1. Shp2 is recruited to these signaling complexes and, once activated, dephosphorylates specific substrates, leading to the activation of RAS and the downstream MAPK cascade (ERK1/2). This pathway ultimately promotes cell proliferation and survival.

This compound and the Principle of Cellular Thermal Shift Assay (CETSA)

This compound is a specific inhibitor of Shp2 with a reported IC50 of 1.174 μM and demonstrates 85-fold selectivity for Shp2 over the closely related phosphatase SHP1. It is an allosteric inhibitor, meaning it binds to a site on the enzyme distinct from the active site. This binding stabilizes the autoinhibited conformation of Shp2, preventing its activation.

The Cellular Thermal Shift Assay (CETSA) is a powerful technique used to verify and quantify the engagement of a drug with its target protein in a cellular environment. The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. When a protein is heated, it denatures and aggregates. However, if a ligand (such as a small molecule inhibitor) is bound to the protein, the protein-ligand complex is often more stable and denatures at a higher temperature.

In a typical CETSA experiment, cells are treated with the compound of interest, heated to a range of temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is then quantified, usually by Western blotting or other protein detection methods. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Experimental Workflow for Shp2 CETSA

The workflow for a Shp2 cellular thermal shift assay involves several key steps, from cell culture and treatment to data analysis.

Experimental Protocols

The following protocols are based on established methods for Shp2 CETSA and can be adapted for use with this compound.

Cell Culture and Treatment

-

Cell Line: HEK293T cells are commonly used for CETSA experiments due to their high transfection efficiency, allowing for the overexpression of tagged target proteins if necessary.

-

Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Plating: Seed cells in appropriate culture vessels (e.g., 10 cm dishes) to reach 70-80% confluency on the day of the experiment.

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

On the day of the experiment, dilute the stock solution in pre-warmed culture medium to the desired final concentrations. A vehicle control (DMSO only) must be included.

-

Replace the culture medium with the medium containing this compound or vehicle control.

-

Incubate the cells for a specified period (e.g., 1-2 hours) at 37°C.

-

Cellular Thermal Shift Assay

-

Cell Harvesting: After incubation, detach the cells using a non-enzymatic cell dissociation solution or by gentle scraping.

-

Cell Suspension: Resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors) and adjust the cell density.

-

Aliquoting: Aliquot the cell suspension into PCR tubes for each temperature point to be tested.

-

Heating: Place the PCR tubes in a thermal cycler and heat them for a set time (e.g., 3 minutes) at a range of temperatures (e.g., 40°C to 65°C). Include an unheated control at room temperature.

-

Cell Lysis: After heating, lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) or by using a suitable lysis buffer.

-

Clarification of Lysates: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Sample Preparation for Analysis: Carefully collect the supernatant (soluble protein fraction) and determine the protein concentration using a standard method like the BCA assay.

Protein Detection by Western Blot

-

SDS-PAGE: Normalize the protein concentrations of the samples and separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for Shp2 overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Quantify the band intensities using image analysis software.

Data Presentation and Analysis

Quantitative data from CETSA experiments and biochemical assays are crucial for evaluating the efficacy and target engagement of inhibitors.

Biochemical and Cellular Activity of Shp2 Inhibitors

| Compound | Biochemical IC50 (μM) | Cellular Thermal Shift (ΔTm, °C) | CETSA EC50 (μM) |

| This compound | 1.174 | Not Reported | Not Reported |

| SHP099 | 0.07 | 3.7[2] | ~1.5[2] |

| RMC-4550 | 0.002[2] | 7.0[2] | Not Reported |

| Ex-57 | 0.004[2] | 7.0[2] | Not Reported |

Data Analysis and Interpretation

The primary output of a CETSA experiment is a "melting curve," which is a plot of the amount of soluble Shp2 protein as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is denatured.

-

Thermal Stabilization: In the presence of a binding ligand like this compound, the melting curve is expected to shift to the right, indicating an increase in the thermal stability of Shp2. The magnitude of this shift (ΔTm) is a measure of the extent of target engagement.

-